Brevinin-1AUa
Description
Brevinin-1AUa is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Northern Red-legged frog (Rana aurora aurora). It belongs to the Brevinin-1 family, characterized by a conserved N-terminal region and a C-terminal cyclic domain formed by a disulfide bridge. The primary structure of this compound is FLPILAGLAAKLVPKVFCSITKKC, with a length of 24 amino acids. Its structural composition includes a high proportion of hydrophobic residues (54.17%) and cationic residues (33.33%), contributing to its amphipathic properties and membrane-disruptive activity .
This compound exhibits broad-spectrum antimicrobial activity against Gram-negative bacteria (e.g., Escherichia coli, MIC = 13 μM; Pseudomonas aeruginosa, MIC = 25 μM) and Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 3 μM). It also demonstrates antifungal activity against Candida albicans (MIC = 3 μM) .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPILAGLAAKLVPKVFCSITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brevinin-1AUb
Brevinin-1AUb, a structural analog of Brevinin-1AUa, shares 91.7% sequence similarity but differs at two positions: Ala10 → Asn10 and Lys12 → Asn12 (sequence: FLPILAGLAANILPKVFCSITKKC ). These substitutions reduce its hydrophobic content (66.67% hydrophobic residues) and alter its charge distribution.
Key Differences in Activity :
- Gram-negative bacteria : Brevinin-1AUb shows reduced potency against E. coli (MIC = 25 μM vs. 13 μM for this compound) and Klebsiella pneumoniae (MIC >50 μM vs. 50 μM) .
- Gram-positive bacteria : Both peptides exhibit similar efficacy against S. aureus (MIC = 3 μM).
- Cytotoxicity : this compound has lower hemolytic activity compared to Brevinin-1AUb, likely due to its optimized hydrophobic-to-cationic residue ratio .
Other Brevinin-1 Family Members
- C-terminal cyclization : The disulfide bridge in this compound enhances stability and target specificity compared to linear peptides like Temporin .
- Charge density : this compound’s higher cationic charge (net charge +5 at physiological pH) improves binding to negatively charged bacterial membranes over neutrally charged analogs .
Functional Comparison with Non-Brevinin AMPs
Magainin-2
Magainin-2, a well-studied AMP from Xenopus laevis, shares this compound’s helical structure but lacks a cyclic domain. Key differences include:
- Spectrum: Magainin-2 is less effective against P. aeruginosa (MIC = 50 μM vs. 25 μM for this compound).
- Mechanism : this compound induces faster membrane permeabilization due to its localized hydrophobic patches .
Melittin
Melittin (from honeybee venom) is highly potent but exhibits significant cytotoxicity (HC50 <10 μM). This compound’s HC50 exceeds 100 μM, making it safer for therapeutic applications .
Table 1: Structural and Functional Comparison of this compound with Analogs
| Property | This compound | Brevinin-1AUb | Magainin-2 |
|---|---|---|---|
| Sequence | FLPILAGLAAKLVPKVFCSITKKC | FLPILAGLAANILPKVFCSITKKC | GIGKFLHSAKKFGKAFVGEIMNS |
| Length (AA) | 24 | 24 | 23 |
| Hydrophobic (%) | 54.17 | 66.67 | 52.17 |
| Cationic (%) | 33.33 | 33.33 | 34.78 |
| MIC (μM) : E. coli | 13 | 25 | 50 |
| MIC (μM) : S. aureus | 3 | 3 | 12 |
| HC50 (μM) | >100 | 50 | <10 |
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